1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole
Description
This compound is a pyrazole derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with three distinct aryl groups:
- Position 1: A 4-tert-butylphenyl group, providing steric bulk and lipophilicity.
- Position 3: A 4-methoxyphenyl group, contributing electron-donating properties.
The dihydropyrazole scaffold is known for conformational flexibility due to puckering of the five-membered ring .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-3-(4-methylsulfanylphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2OS/c1-27(2,3)21-10-12-22(13-11-21)29-26(20-8-16-24(31-5)17-9-20)18-25(28-29)19-6-14-23(30-4)15-7-19/h6-17,26H,18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATPOSKYCHJWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally similar pyrazole derivatives:
Key Comparisons
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-fluorophenyl in ), which may alter electronic distribution and reactivity.
- Sulfur-Containing Groups : The 4-(methylsulfanyl)phenyl group provides metabolic stability compared to sulfonyl or sulfonic acid derivatives, as seen in .
Synthetic Pathways :
- The target compound’s synthesis likely involves Ullmann-type coupling (as in ) or cyclocondensation of chalcones with hydrazines. In contrast, triazole-pyrazole hybrids (e.g., ) employ click chemistry.
Biological Activity Trends: Antimicrobial Activity: Bromine and fluorine substituents (e.g., ) enhance antimicrobial potency compared to methoxy or tert-butyl groups.
Crystallographic Data :
- Pyrazole derivatives with bulky substituents (e.g., tert-butyl) exhibit distinct ring puckering amplitudes, influencing molecular packing and solubility .
Research Findings and Implications
- Conformational Analysis : The dihydropyrazole ring in the target compound likely adopts an envelope conformation, as observed in . This flexibility may enhance binding to protein targets.
- Metabolic Stability : The methylsulfanyl group resists oxidative metabolism better than methylsulfonyl analogues, suggesting improved pharmacokinetics .
- Structure-Activity Relationship (SAR) : Replacement of the 4-methoxyphenyl group with a 4-fluorophenyl moiety (as in ) could modulate selectivity toward neurological targets.
Data Tables
Table 1: Substituent Effects on Bioactivity
Preparation Methods
Chalcone Precursor Synthesis
The synthesis begins with the preparation of the chalcone intermediate 1a through Claisen-Schmidt condensation. 4-(Methylsulfanyl)acetophenone reacts with 4-methoxybenzaldehyde in ethanol under basic conditions (NaOH, 0°C to reflux), yielding the α,β-unsaturated ketone. The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration. Characterization by IR and ¹H-NMR confirms the trans-configuration of the chalcone, with olefinic protons resonating at δ 7.2–7.8 ppm (J = 15.6 Hz).
Pyrazoline Formation via Hydrazine Cyclization
The chalcone 1a undergoes cyclocondensation with 4-tert-butylphenylhydrazine 2 in refluxing ethanol containing glacial acetic acid (2 mL per 30 mL solvent). The reaction mechanism involves Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by cyclization to form the pyrazoline ring. After 17 hours, the mixture is poured onto ice, and the crude product is recrystallized from ethanol/chloroform (3:1 v/v) to yield the target compound as colorless needles (60–66%).
Key Data:
- Reagents: Chalcone 1a (10 mmol), 4-tert-butylphenylhydrazine (12 mmol), glacial acetic acid.
- Conditions: Reflux in ethanol, 17 hours.
- Yield: 60–66% after recrystallization.
- Spectroscopy: ¹H-NMR (CDCl₃) shows pyrazoline CH₂ protons at δ 3.1–3.4 ppm (dd, J = 17.2 Hz) and NH at δ 8.2 ppm (s, exchangeable).
Copper-Catalyzed One-Pot Cyclization
Catalytic System Optimization
Guojing et al. reported a one-pot method using copper triflate (10 mol%) and ionic liquid [bmim]PF₆ as a green solvent. The chalcone 1a reacts with 4-tert-butylphenylhydrazine 2 at 80°C for 6 hours, followed by in situ oxidation with tert-butyl hydroperoxide (TBHP). However, omitting the oxidant arrests the reaction at the dihydropyrazole stage. The ionic liquid enhances regioselectivity, favoring the 1,3,5-trisubstituted product via hydrogen bonding interactions.
Key Data:
- Catalyst: Cu(OTf)₂ (10 mol%), [bmim]PF₆.
- Conditions: 80°C, 6 hours.
- Yield: 82% (without oxidation step).
- Regioselectivity: >95% due to steric guidance from the tert-butyl group.
Iodine-Mediated Cyclization under Oxidative Conditions
Reaction Pathway and Solvent Effects
Chen et al. demonstrated that molecular iodine (20 mol%) in dimethylformamide (DMF) catalyzes the cyclocondensation of chalcone 1a with arylhydrazines. TBHP (3 equiv) acts as an oxidant, but its exclusion allows isolation of the dihydropyrazole. Solvent screening revealed DMF as optimal, with acetonitrile yielding only 35%.
Key Data:
- Catalyst: I₂ (20 mol%), DMF.
- Conditions: 80°C, 12 hours.
- Yield: 75% (without TBHP).
- Side Products: <5% pyrazole from overoxidation.
Regioselective Synthesis via Sydnone Cycloaddition
Sydnone-Alkyne [3+2] Cycloaddition
Delaunay et al. described a regioselective route using sydnones 68 and alkynes 69 (Scheme 23 in Source). For the target compound, 4-(methylsulfanyl)phenylacetylene reacts with a sydnone derivative of 4-methoxyphenylhydrazine. The reaction proceeds at 100°C for 15 hours, yielding a 3:1 mixture of regioisomers. Chromatographic separation isolates the desired isomer (63%).
Key Data:
- Reagents: Sydnone 68 (1.2 equiv), alkyne 69 (1 equiv).
- Conditions: 100°C, 15 hours.
- Yield: 63% after chromatography.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Catalysts | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Chalcone Cyclization | Ethanol/HCl | Reflux, 17 h | 60–66 | Moderate |
| Copper Catalysis | Cu(OTf)₂, [bmim]PF₆ | 80°C, 6 h | 82 | High |
| Iodine-Mediated | I₂, DMF | 80°C, 12 h | 75 | Moderate |
| Sydnone Cycloaddition | Sydnone, Alkyne | 100°C, 15 h | 63 | High |
Structural Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Though no crystal data exists for the target compound, analogous dihydropyrazoles (e.g., Source) exhibit planar pyrazole rings (r.m.s. deviation 0.026 Å) and dihedral angles of 21.94° between aromatic substituents.
Q & A
Q. Table 1: Reaction Conditions for Key Steps
Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. A systematic approach includes:
Complementary Techniques :
- X-ray Crystallography : Resolves absolute configuration and confirms dihydro-pyrazole ring conformation .
- VT-NMR (Variable Temperature) : Identifies rotational barriers or tautomeric equilibria; e.g., methoxy group rotation may split signals at low temps .
Computational Validation :
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to validate electronic effects or non-covalent interactions .
Example : In , crystal packing forces caused a 5° deviation in dihedral angles vs. solution-state NMR, resolved via DFT analysis .
Basic Question: What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
Priority assays depend on structural analogs (e.g., pyrazole-based enzyme inhibitors):
Enzyme Inhibition :
- Cyclooxygenase (COX) Assay : Measure IC₅₀ via spectrophotometric monitoring of prostaglandin synthesis .
- Carbonic Anhydrase (CA) Inhibition : Fluorescence-based thermal shift assays to assess binding affinity .
Cytotoxicity Screening :
- MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values reported at 24–72 hrs .
Advanced Question: How do electronic effects of the 4-methoxyphenyl and methylsulfanyl groups influence pharmacokinetic properties?
Methodological Answer:
Substituents impact solubility, metabolism, and bioavailability:
LogP Calculations :
- The 4-methoxyphenyl group reduces LogP (increased hydrophilicity), while methylsulfanyl raises it. MD simulations predict a net LogP of ~3.5, suggesting moderate membrane permeability .
Metabolic Stability :
Q. Table 2: Substituent Effects on Properties
Advanced Question: What strategies mitigate low aqueous solubility in pharmacological assays?
Methodological Answer:
Formulation Optimization :
- Co-solvents : Use 10–20% DMSO/PEG 400 to enhance solubility without cytotoxicity .
- Nanoparticulate Dispersion : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability; PDI <0.3 ensures stability .
Structural Modifications :
- Introduce polar groups (e.g., hydroxyl via demethylation) or replace tert-butyl with smaller substituents (e.g., methyl) .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). The dihydro-pyrazole protons appear as doublets of doublets (δ 3.5–4.5 ppm) .
HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
Advanced Question: How can molecular docking studies predict binding modes to enzyme targets like COX-2?
Methodological Answer:
Protein Preparation : Retrieve COX-2 structure (PDB: 3LN1); optimize with protonation states and water removal.
Ligand Preparation : Generate 3D conformers (e.g., Open Babel) and assign charges (AM1-BCC).
Docking Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
